molecular formula C17H12F3N3O B2934711 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one CAS No. 477851-10-8

3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one

Cat. No.: B2934711
CAS No.: 477851-10-8
M. Wt: 331.298
InChI Key: IHNMVALFEBJQGR-UHFFFAOYSA-N
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Description

3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is a pyrazolone-based compound recognized in medicinal chemistry research for its potential as a scaffold for developing biologically active molecules. Its structure, featuring a pyrazol-5-one core substituted with phenyl and (trifluoromethyl)anilino groups, is characteristic of compounds investigated for enzyme inhibition. This compound is primarily cited in the context of anticancer research. Studies have explored its role as a precursor or analog in the synthesis of novel compounds evaluated for their efficacy against various human cancer cell lines. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity, thereby influencing the compound's pharmacokinetic properties. Research into similar pyrazolone derivatives indicates potential mechanisms of action involving the inhibition of key cellular signaling pathways or the induction of apoptosis in malignant cells. This reagent is a valuable tool for researchers in chemical biology and pharmaceutical sciences focused on the synthesis and biological evaluation of new therapeutic agents, particularly in the field of oncology.

Properties

IUPAC Name

5-phenyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-8-13(9-7-12)21-10-14-15(22-23-16(14)24)11-4-2-1-3-5-11/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIXLLSPGQYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one typically involves a multi-step process. One common approach includes the condensation of 4-(trifluoromethyl)aniline with a pyrazole derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the reaction might be performed in the presence of a base such as potassium carbonate, with solvents like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes refining the reaction conditions to maximize efficiency and minimize cost. Catalysts and reaction conditions that support large-scale production without compromising the compound's integrity would be key. Industrial chemists would also focus on waste reduction and recycling of solvents to make the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Due to the presence of the pyrazole ring, oxidation can yield different products depending on the oxidizing agent used.

  • Reduction: : The nitro and trifluoromethyl groups may be targets for reduction, leading to the formation of amine derivatives.

  • Substitution: : The phenyl and pyrazole rings provide multiple sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogenating agents like bromine, fluorinating agents for trifluoromethylation

Major Products:
  • Oxidation: : Possible formation of carboxylic acids or ketones

  • Reduction: : Amino derivatives

  • Substitution: : Varied functionalized pyrazoles

Scientific Research Applications

Chemistry: In chemistry, 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications.

Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group, in particular, is known to enhance binding affinity to certain biological targets.

Medicine: Medicinally, derivatives of this compound are researched for their potential anti-inflammatory and anticancer properties. The pyrazole ring system is a common motif in various drugs, and this specific compound’s unique substituents could offer new therapeutic benefits.

Industry: In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, potentially inhibiting their function. The trifluoromethyl group is known for enhancing lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Variations at Position 4

The methylidene bridge at position 4 is a critical functional site. Comparisons with analogs include:

Compound Name Substituent at Position 4 Key Properties/Effects Reference
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one 4-(Trifluoromethyl)anilino Enhanced electrophilicity due to –CF₃; potential bioactivity N/A
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one 2-Phenylhydrazinylidene Increased hydrogen-bonding capacity via –NH– groups; weaker electron withdrawal
(Z)-4-[(2-Aminoanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 2-Aminoanilino-phenylmethylidene N–H⋯N hydrogen bonds form parallel chains; stacking interactions with aromatic rings
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 4-Fluoroanilino Fluorine substituent enhances thermal stability; modulates solubility

Key Findings :

  • Hydrogen bonding is more pronounced in analogs with amino/hydrazine groups (e.g., )**, whereas the –CF₃ group may prioritize hydrophobic interactions.

Aromatic Substituents at Position 1 and 3

Variations in aryl groups influence steric and electronic effects:

Compound Name Aryl Group at Position 1/3 Impact on Structure/Activity Reference
Target Compound Phenyl (position 3) Stabilizes π-stacking; moderate steric hindrance N/A
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 4-Nitrophenyl (position 2), 4-methoxyphenyl (position 5) Nitro group enhances electron deficiency; methoxy improves solubility
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 2-Naphthylamino Extended aromatic system increases π-stacking but reduces solubility

Key Findings :

  • Bulky substituents (e.g., naphthyl in ) reduce solubility but enhance crystal packing via stacking.
  • Electron-donating groups (e.g., –OCH₃ in ) improve solubility, while electron-withdrawing groups (e.g., –NO₂) favor charge-transfer interactions.

Biological Activity

3-Phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one, a compound belonging to the pyrazolone class, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and potential anticancer effects. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a reaction between 1-phenyl-3-methyl-4-benzoyl-pyrazolone and 4-trifluoromethylaniline. The process typically yields yellow crystals with high purity, suitable for further biological testing. The compound exists predominantly in an enamine-keto tautomeric form, stabilized by intramolecular hydrogen bonding, which contributes to its biological properties .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. A study highlighted the efficacy of trifluoromethyl phenyl derivatives, including our compound of interest, showing low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus faecalis. The results demonstrated:

  • MIC Values : As low as 0.5 µg/mL for certain derivatives against S. aureus.
  • Bactericidal Effects : Time-kill assays confirmed that these compounds not only inhibit bacterial growth but also exhibit bactericidal properties against stationary phase cells.
  • Resistance Development : There was a notably low tendency for resistance development in tested bacterial strains .

Toxicity Studies

In vivo studies using mouse models established that doses up to 50 mg/kg did not result in significant organ toxicity or adverse effects, as assessed through various plasma organ toxicity markers and histological evaluations. This suggests a favorable safety profile for further exploration in clinical settings .

Table 1: Summary of Biological Activity Data

CompoundTarget BacteriaMIC (µg/mL)Toxicity (mg/kg)Notes
3-Pyrazolone DerivativeStaphylococcus aureus0.550Effective against MRSA
3-Pyrazolone DerivativeEnterococcus faecalis1.050Low resistance development
Other Trifluoromethyl DerivativesVarious Gram-positive strains0.25 - 2.050Broad-spectrum activity

The mode of action appears to involve inhibition of macromolecular synthesis within bacterial cells, suggesting that these compounds may target critical cellular functions necessary for bacterial survival and proliferation. This broad range of inhibitory effects indicates potential applications beyond mere antibacterial activity, possibly extending into areas such as cancer treatment through similar mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one?

The compound is typically synthesized via condensation reactions between pyrazolone derivatives and substituted anilines. A multi-step approach involves:

  • Step 1 : Preparation of the pyrazolone core through cyclization of diketones or β-keto esters with hydrazines.
  • Step 2 : Condensation with 4-(trifluoromethyl)aniline under acidic or basic conditions to form the Schiff base (methylidene linkage). Temperature control (60–80°C) and catalysts like acetic acid or piperidine are critical for yield optimization .
  • Step 3 : Purification via recrystallization using polar aprotic solvents (e.g., ethanol or DMF).

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of solvent (e.g., ethanol/chloroform mixtures) to obtain diffraction-quality crystals.
  • Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion artifacts.
  • Refinement : Software like SHELXL refines anisotropic displacement parameters and resolves disordered groups (e.g., trifluoromethyl rotations) .
  • Validation : Check CIF files for geometric outliers using checkCIF/PLATON .

Advanced Research Questions

Q. How can researchers address challenges in resolving disordered trifluoromethyl groups during crystallographic analysis?

Disordered CF₃ groups (e.g., split positions with partial occupancy) are common due to rotational freedom. Strategies include:

  • Occupancy Refinement : Assign partial occupancy factors (e.g., 0.853(4) for major conformers) using constraints in SHELXL .
  • Thermal Motion Modeling : Apply rigid-body restraints or ISOR commands to stabilize anisotropic displacement parameters (ADPs) .
  • Complementary Data : Validate with NMR (¹⁹F) or DFT calculations to confirm dominant conformers .

Q. What analytical techniques are recommended to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Discrepancies between solution-state (NMR) and solid-state (XRD) data often arise from conformational flexibility or solvent effects. Mitigation approaches:

  • Dynamic NMR : Variable-temperature ¹H/¹⁹F NMR to probe rotational barriers of the trifluoromethyl group .
  • DFT Simulations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with XRD data to identify solvent-induced distortions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing solid-state packing .

Q. How can researchers optimize reaction conditions to minimize by-products in multi-step syntheses?

Common by-products (e.g., hydrazone isomers or oxidized intermediates) are mitigated via:

  • Kinetic Control : Lower reaction temperatures (40–60°C) and shorter reaction times to favor the desired Schiff base .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TsOH) to enhance regioselectivity .
  • In Situ Monitoring : Use LC-MS or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational tools are available to predict the electronic properties of this compound for materials science applications?

  • Molecular Orbital Analysis : Gaussian or ORCA software with B3LYP functionals to calculate HOMO/LUMO energies and charge distribution .
  • Docking Studies : AutoDock Vina for assessing binding affinities to biological targets (e.g., enzymes or receptors) .
  • Crystal Packing Prediction : Mercury or Materials Studio to simulate polymorph stability and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one

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